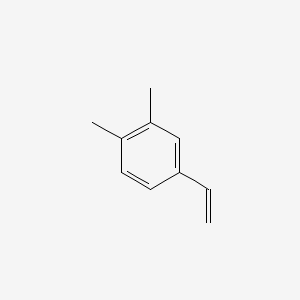

Benzene, 4-ethenyl-1,2-dimethyl-

Description

Properties

IUPAC Name |

4-ethenyl-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-4-10-6-5-8(2)9(3)7-10/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZXJPLGCUVUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182148 | |

| Record name | Benzene, 4-ethenyl-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27831-13-6 | |

| Record name | Benzene, 4-ethenyl-1,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027831136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 4-ethenyl-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethenyl-1,2-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethylstyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 3,4-dimethylstyrene, a substituted aromatic hydrocarbon. This compound, also known by the synonym 4-vinyl-o-xylene, is of interest to researchers in various fields, including polymer chemistry and organic synthesis. Understanding its fundamental properties is crucial for its application in experimental and developmental work. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and provides a logical workflow for the characterization of such compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3,4-dimethylstyrene.

| Property | Value | Units |

| Molecular Formula | C₁₀H₁₂ | |

| Molecular Weight | 132.20 | g/mol |

| Boiling Point | 196.7 | °C |

| Melting Point | -64 | °C |

| Density | 0.905 - 0.906 | g/cm³ at 20-25°C |

| Refractive Index | 1.543 | at 20°C |

| Flash Point | 60 | °C |

| Solubility | Insoluble in water; soluble in oils and ethanol. |

Experimental Protocols

The determination of the physicochemical properties of 3,4-dimethylstyrene involves a range of standard analytical techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of 3,4-dimethylstyrene is determined using a distillation apparatus.

-

Apparatus: A round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

A sample of 3,4-dimethylstyrene is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring all joints are secure. Cooling water is circulated through the condenser.

-

The sample is gradually heated using the heating mantle.

-

The temperature at which the liquid boils and the vapor condenses and drips into the receiving flask at a steady rate is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

-

Determination of Density

The density of liquid 3,4-dimethylstyrene can be accurately measured using a pycnometer.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is wiped off.

-

The filled pycnometer is placed in a constant-temperature water bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and weighed again.

-

The weight of the sample is determined by subtracting the weight of the empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

-

Apparatus: An Abbe refractometer, a constant-temperature water bath, and a light source (typically a sodium lamp).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the 3,4-dimethylstyrene sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to reach the desired temperature by circulating water from the constant-temperature bath.

-

The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale.

-

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed through simple mixing experiments.

-

Apparatus: Test tubes, vortex mixer, and a centrifuge.

-

Procedure:

-

A small, measured amount of 3,4-dimethylstyrene is added to a test tube containing a measured volume of a solvent (e.g., water, ethanol, oils).

-

The mixture is agitated vigorously using a vortex mixer for a set period.

-

The mixture is allowed to stand and visually inspected for phase separation. If the mixture is cloudy or has distinct layers, the substance is considered insoluble or partially soluble.

-

For a clearer determination, the mixture can be centrifuged to facilitate the separation of any undissolved material.

-

The process can be repeated with varying amounts of solute and solvent to estimate the solubility range. For precise quantitative solubility, techniques like UV-Vis spectroscopy or gas chromatography of the saturated solution would be employed.

-

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the identification and characterization of a substituted styrene such as 3,4-dimethylstyrene.

Caption: Workflow for the characterization of 3,4-dimethylstyrene.

An In-depth Technical Guide to the Catalytic Dehydrogenation of 4-ethyl-1,2-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catalytic dehydrogenation of 4-ethyl-1,2-dimethylbenzene is a crucial chemical transformation for the synthesis of 4-vinyl-1,2-dimethylbenzene, a valuable monomer in the production of specialized polymers and a potential building block in the synthesis of complex organic molecules relevant to drug development. This guide provides a comprehensive overview of the core principles, experimental methodologies, and expected outcomes for this reaction, drawing upon the extensive knowledge base of the analogous industrial process of ethylbenzene dehydrogenation to styrene. The process typically involves the use of a potassium-promoted iron oxide catalyst at elevated temperatures in the presence of steam, which serves as a heat carrier and minimizes coke formation. This document outlines detailed experimental protocols, presents expected performance data in a comparative table, and utilizes visualizations to elucidate the reaction pathway, experimental workflow, and catalyst selection logic.

Introduction

The conversion of ethyl-aromatic compounds to their vinyl-aromatic counterparts via catalytic dehydrogenation is a cornerstone of the petrochemical industry. While the dehydrogenation of ethylbenzene to styrene is the most prominent example, the principles are readily applicable to substituted ethylbenzenes such as 4-ethyl-1,2-dimethylbenzene. The resulting product, 4-vinyl-1,2-dimethylbenzene, possesses a reactive vinyl group, making it a key monomer for polymerization and a versatile intermediate for further chemical modifications. Understanding the nuances of its synthesis is therefore of significant interest to researchers in materials science and medicinal chemistry.

The reaction is endothermic, necessitating high temperatures to favor the formation of the vinyl product. The use of a catalyst is essential to achieve practical reaction rates. Industrially, catalysts based on iron oxide promoted with potassium are favored due to their cost-effectiveness, good activity, and stability.

Reaction Mechanism and Catalysis

The catalytic dehydrogenation of 4-ethyl-1,2-dimethylbenzene proceeds through a series of steps on the catalyst surface. The most widely accepted catalysts for this type of reaction are based on iron(III) oxide (hematite, α-Fe₂O₃) promoted with potassium carbonate or oxide.[1]

Catalyst Composition:

-

Iron Oxide (Fe₂O₃): The primary active component. The catalytically active phase is often considered to be a potassium ferrite (KFeO₂) species formed under reaction conditions.[2]

-

Potassium (K): A crucial promoter that enhances catalyst activity and stability. Potassium helps to maintain the iron in a higher oxidation state and facilitates the removal of coke deposits through the water-gas shift reaction.[1]

-

Other Promoters: Sometimes, additional promoters like chromium, cerium, or molybdenum are included to further enhance stability, selectivity, and resistance to deactivation.

The reaction is typically carried out in the presence of superheated steam, which serves several purposes:

-

Heat Carrier: Supplies the necessary enthalpy for the endothermic reaction.

-

Shifts Equilibrium: As a diluent, it lowers the partial pressure of the products, shifting the reaction equilibrium towards the formation of 4-vinyl-1,2-dimethylbenzene and hydrogen.

-

Minimizes Coking: Steam reacts with carbonaceous deposits (coke) on the catalyst surface, gasifying them into carbon monoxide and carbon dioxide, which helps to maintain catalyst activity.

Experimental Protocols

The following sections detail the typical experimental procedures for catalyst preparation and the catalytic dehydrogenation reaction. These protocols are based on established methods for the dehydrogenation of ethylbenzene and related alkylaromatics.

Catalyst Preparation (Potassium-Promoted Iron Oxide)

A common method for preparing these catalysts is through co-precipitation or impregnation.

Materials:

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Potassium carbonate (K₂CO₃)

-

Ammonium hydroxide (NH₄OH) solution (25 wt%)

-

Deionized water

Procedure:

-

Precipitation: An aqueous solution of iron(III) nitrate is prepared. A separate aqueous solution of potassium carbonate is also prepared. The iron nitrate solution is heated to approximately 70-80°C with vigorous stirring. The potassium carbonate solution is then added dropwise to precipitate iron hydroxide. Alternatively, ammonium hydroxide can be used as the precipitating agent.[1]

-

Aging: The resulting slurry is aged at the same temperature for 2-4 hours with continuous stirring to ensure complete precipitation and homogenization.

-

Filtration and Washing: The precipitate is filtered and washed repeatedly with deionized water until the filtrate is free of nitrate ions (as tested with a suitable indicator).

-

Drying: The filter cake is dried in an oven at 110-120°C overnight.

-

Calcination: The dried solid is calcined in a muffle furnace in air. The temperature is ramped up to 600-800°C and held for 4-6 hours. This step converts the iron hydroxide to iron(III) oxide and incorporates the potassium promoter.

-

Pelletization: The calcined powder is then pressed into pellets, which are subsequently crushed and sieved to the desired particle size for use in the reactor.

Catalytic Dehydrogenation Reaction

The dehydrogenation is typically carried out in a fixed-bed flow reactor.

Apparatus:

-

Fixed-bed tubular reactor (e.g., quartz or stainless steel)

-

Tube furnace with temperature controller

-

Mass flow controllers for gases (e.g., nitrogen for purging)

-

High-performance liquid chromatography (HPLC) pump for the organic feed

-

HPLC pump for water

-

Vaporizer/preheater section

-

Condenser and gas-liquid separator

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Catalyst Loading: A known amount of the prepared catalyst pellets is loaded into the reactor, typically supported on a bed of quartz wool.

-

System Purge: The system is purged with an inert gas, such as nitrogen, to remove air.

-

Catalyst Activation/Pre-treatment: The catalyst is heated to the reaction temperature under a flow of steam and nitrogen.

-

Reaction Initiation: Once the desired temperature is reached and stable, the flow of 4-ethyl-1,2-dimethylbenzene and water is initiated. The liquids are vaporized and preheated before entering the reactor.

-

Reaction Conditions: The reaction is carried out at atmospheric pressure with typical conditions being:

-

Temperature: 550-650°C

-

Steam-to-hydrocarbon molar ratio: 6:1 to 13:1[3]

-

Liquid Hourly Space Velocity (LHSV) of the organic feed: ~1.0 h⁻¹

-

-

Product Collection and Analysis: The reactor effluent is cooled in a condenser, and the liquid and gas phases are separated. The organic liquid phase is analyzed by gas chromatography to determine the conversion of 4-ethyl-1,2-dimethylbenzene and the selectivity to 4-vinyl-1,2-dimethylbenzene and other byproducts.

Data Presentation

| Catalyst | Temperature (°C) | Steam/Hydrocarbon Molar Ratio | Conversion of 4-ethyl-1,2-dimethylbenzene (%) (estimated) | Selectivity to 4-vinyl-1,2-dimethylbenzene (%) (estimated) |

| Fe₂O₃-K₂O/Al₂O₃ | 550 | 10:1 | ~ 35 - 45 | ~ 85 - 90 |

| Fe₂O₃-K₂O/Al₂O₃ | 600 | 10:1 | ~ 45 - 55 | ~ 80 - 85 |

| Fe₂O₃-K₂O/Al₂O₃ | 650 | 10:1 | ~ 55 - 65 | ~ 75 - 80 |

| Fe₂O₃-K₂O-Cr₂O₃/Al₂O₃ | 600 | 10:1 | ~ 50 - 60 | ~ 88 - 92 |

Note: The data presented is an estimation based on the performance of similar catalytic systems for analogous reactions due to the lack of specific literature data for 4-ethyl-1,2-dimethylbenzene.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the catalytic dehydrogenation of 4-ethyl-1,2-dimethylbenzene.

Experimental Workflow

Caption: A typical experimental workflow for catalyst preparation and dehydrogenation.

Catalyst Selection Logic

Caption: Logical flow for the selection of a promoted catalyst system.

Conclusion

The catalytic dehydrogenation of 4-ethyl-1,2-dimethylbenzene is a feasible and important reaction for the synthesis of its corresponding vinyl monomer. While specific performance data for this exact transformation is scarce in public literature, a robust understanding can be built upon the well-established principles of ethylbenzene dehydrogenation. The use of potassium-promoted iron oxide catalysts under high-temperature steam conditions provides a reliable pathway to achieving significant conversion and selectivity. The experimental protocols and expected data presented in this guide offer a solid foundation for researchers and professionals seeking to explore this reaction for applications in polymer science and drug development. Further research focusing on the optimization of catalyst composition and reaction conditions specifically for 4-ethyl-1,2-dimethylbenzene would be beneficial for enhancing the efficiency and yield of this valuable chemical transformation.

References

The Discovery and Synthesis of 4-Vinyl-o-xylene: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of 4-vinyl-o-xylene, also known as 3,4-dimethylstyrene. While a singular "discovery" paper is not readily identifiable in the surveyed literature, its preparation can be achieved through established synthetic organic chemistry methodologies. This document outlines a viable two-step pathway, commencing with the synthesis of the key intermediate, 3,4-dimethylbenzaldehyde, followed by its conversion to 4-vinyl-o-xylene via a Wittig reaction. Detailed experimental protocols, quantitative data, and reaction pathways are presented to provide a comprehensive resource for laboratory application.

Synthetic Pathway Overview

The synthesis of 4-vinyl-o-xylene can be efficiently accomplished through a two-step process. The initial step involves the formation of 3,4-dimethylbenzaldehyde from 4-bromo-o-xylene through a Grignard reaction. The subsequent step employs a Wittig reaction to convert the aldehyde into the desired vinyl-substituted aromatic compound.

Figure 1: Two-step synthesis of 4-vinyl-o-xylene.

Experimental Protocols

Step 1: Synthesis of 3,4-Dimethylbenzaldehyde via Grignard Reaction

This protocol is adapted from a patented procedure for the preparation of 3,4-dimethylbenzaldehyde.

Materials:

-

4-bromo-o-xylene

-

Magnesium turnings

-

Iodine (initiator)

-

Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 equivalents) and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small portion of anhydrous THF to cover the magnesium turnings.

-

Gently heat the mixture to initiate the reaction, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

A solution of 4-bromo-o-xylene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.

-

Cool the reaction mixture in an ice bath and add N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition of DMF, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with a 5% aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dimethylbenzaldehyde.

-

The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 4-Vinyl-o-xylene via Wittig Reaction

This is a general procedure for the Wittig olefination of an aldehyde, which can be adapted for 3,4-dimethylbenzaldehyde. The Wittig reaction converts aldehydes or ketones into alkenes using a phosphorus ylide (Wittig reagent).[1][2][3][4]

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

3,4-Dimethylbenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension in an ice bath and add a strong base (1.1 equivalents) dropwise. For example, n-butyllithium in hexanes can be used. The formation of the ylide is indicated by a color change (often to a deep yellow or orange).

-

Stir the resulting ylide solution at room temperature for 30-60 minutes.

-

Cool the ylide solution in an ice bath and add a solution of 3,4-dimethylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

Figure 2: General mechanism of the Wittig reaction.

Data Presentation

While specific experimental data for the discovery of 4-vinyl-o-xylene is not available, the following tables summarize the expected quantitative data based on the provided synthetic protocols and data for structurally similar compounds.

Table 1: Reactants and Products

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-bromo-o-xylene | 1-bromo-3,4-dimethylbenzene | C₈H₉Br | 185.06 | Starting Material |

| 3,4-dimethylbenzaldehyde | 3,4-dimethylbenzaldehyde | C₉H₁₀O | 134.18 | Intermediate |

| Methyltriphenylphosphonium bromide | (Bromomethyl)triphenylphosphane | C₁₉H₁₈BrP | 357.23 | Wittig Reagent Precursor |

| 4-vinyl-o-xylene | 1,2-dimethyl-4-vinylbenzene | C₁₀H₁₂ | 132.20 | Final Product |

Table 2: Reaction Conditions and Yields (Illustrative)

| Reaction Step | Solvent | Base/Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Grignard Reaction for Aldehyde Synthesis | THF | Mg, DMF | rt to reflux | 2-4 | 70-90 |

| Wittig Reaction for Alkene Synthesis | THF | n-BuLi or NaH | 0 to rt | 2-12 | 60-85 |

Note: Yields are illustrative and can vary based on specific reaction conditions and purification methods.

Table 3: Spectroscopic Data for 4-Vinyl-o-xylene (Predicted)

Due to the lack of directly available experimental spectra for 3,4-dimethylstyrene in the searched literature, the following data is predicted based on the analysis of its chemical structure and comparison with similar compounds.

| ¹H NMR (CDCl₃, Predicted) |

| Chemical Shift (δ, ppm) |

| ~7.2-7.0 |

| ~6.7 |

| ~5.7 |

| ~5.2 |

| ~2.25 |

| ¹³C NMR (CDCl₃, Predicted) |

| Chemical Shift (δ, ppm) |

| ~137 |

| ~136.5 |

| ~136 |

| ~130, ~127, ~124 |

| ~113 |

| ~19.5 |

| IR Spectroscopy (Predicted) |

| Wavenumber (cm⁻¹) |

| ~3080-3010 |

| ~2960-2850 |

| ~1630 |

| ~1610, ~1500 |

| ~990, ~910 |

| ~820 |

Conclusion

While the formal "discovery" of 4-vinyl-o-xylene is not prominently documented, its synthesis is readily achievable through a reliable two-step sequence involving a Grignard reaction to form 3,4-dimethylbenzaldehyde, followed by a Wittig reaction. The protocols and data presented in this guide provide a solid foundation for the laboratory preparation and characterization of this compound. Further research to obtain and publish the experimental spectroscopic data for 4-vinyl-o-xylene would be a valuable contribution to the chemical literature.

References

The Enigmatic Role of 4-Ethenyl-1,2-dimethyl-benzene in Plant Metabolism: A Technical Guide

Abstract

Volatile organic compounds (VOCs) are pivotal in mediating the complex interactions between plants and their environment. Among the myriad of these specialized metabolites, 4-ethenyl-1,2-dimethyl-benzene, also known as 3,4-dimethylstyrene, has emerged as a noteworthy constituent of the plant volatilome. This technical guide provides a comprehensive overview of the current understanding of 4-ethenyl-1,2-dimethyl-benzene as a plant metabolite. It is intended for researchers, scientists, and professionals in the fields of plant biology, natural product chemistry, and drug development. This document delves into the known occurrences of this compound, proposes a putative biosynthetic pathway, and explores its potential physiological and ecological roles, particularly in stress response signaling. Furthermore, detailed experimental protocols for the extraction, identification, and quantification of 4-ethenyl-1,2-dimethyl-benzene from plant matrices are presented, alongside quantitative data and visual representations of associated biochemical pathways and experimental workflows.

Introduction

Plants produce a vast and diverse arsenal of specialized metabolites that are not directly involved in their primary growth and development but are crucial for their survival and interaction with the surrounding environment. Volatile organic compounds (VOCs) represent a significant class of these metabolites, acting as key signaling molecules in processes such as attracting pollinators, deterring herbivores, and communicating with neighboring plants. 4-Ethenyl-1,2-dimethyl-benzene (3,4-dimethylstyrene) is a benzenoid VOC that has been identified in the essential oil of various plant species. While its presence is documented, its specific functions as a plant metabolite remain largely underexplored. This guide aims to synthesize the available information on 4-ethenyl-1,2-dimethyl-benzene, providing a foundational resource for future research into its biosynthesis, biological activity, and potential applications.

Occurrence and Quantitative Data

4-Ethenyl-1,2-dimethyl-benzene has been identified as a volatile component in a limited number of plant species, with the most notable being ginger (Zingiber officinale)[1]. The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The available quantitative data is summarized in Table 1.

| Plant Species | Plant Part | Compound Name | Concentration/Relative Abundance | Analytical Method | Reference |

| Zingiber officinale | Rhizome | Benzene, 4-ethenyl-1,2-dimethyl- | Reported as a volatile component | GC-MS | [1] |

Table 1: Quantitative Occurrence of 4-Ethenyl-1,2-dimethyl-benzene in Plants

Note: The available literature primarily reports the presence of this compound without detailed quantification. Further research is required to establish precise concentration ranges in various plant species and tissues.

Putative Biosynthetic Pathway

The biosynthesis of 4-ethenyl-1,2-dimethyl-benzene in plants has not been empirically elucidated. However, based on the known biosynthesis of styrene and other vinyl-aromatic compounds in plants and microorganisms, a putative pathway can be proposed. This pathway originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.

The proposed biosynthetic pathway involves the following key steps:

-

Shikimate Pathway: Glucose is converted through a series of enzymatic reactions to chorismate, a key branch-point intermediate.

-

L-Phenylalanine Synthesis: Chorismate is converted to L-phenylalanine.

-

Deamination: L-phenylalanine is deaminated by the enzyme Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid.

-

Decarboxylation: Cinnamic acid is then decarboxylated to form styrene. It is hypothesized that a similar decarboxylation step acts on a methylated cinnamic acid derivative to produce 3,4-dimethylstyrene. The specific enzymes responsible for the methylation and subsequent decarboxylation in the formation of 3,4-dimethylstyrene are yet to be identified.

References

Kovats Retention Index of 3,4-Dimethylstyrene: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the Kovats Retention Index (RI) of 3,4-dimethylstyrene, a key parameter in gas chromatography for compound identification and characterization. Despite a comprehensive search of available scientific literature and databases, specific experimental Kovats RI values for 3,4-dimethylstyrene were not found. The co-elution of dimethylstyrene isomers on common stationary phases presents a significant analytical challenge, potentially contributing to the scarcity of specific retention data for the 3,4-isomer.

To provide a valuable point of reference, this document summarizes the available Kovats RI data for the closely related isomer, 2,4-dimethylstyrene. Furthermore, it outlines the detailed experimental protocol typically employed for the determination of Kovats Retention Indices, followed by a visualization of the experimental workflow.

Data Presentation: Kovats Retention Index of 2,4-Dimethylstyrene

The following table summarizes the reported Kovats Retention Index values for 2,4-dimethylstyrene on various stationary phases. This data can serve as an estimation for the elution behavior of 3,4-dimethylstyrene.

| Stationary Phase | Kovats Retention Index (Isothermal) | Kovats Retention Index (Temperature Programmed) |

| Standard Non-polar | 1081, 1082, 1075.4, 1083, 1100, 1079.8, 1075 | - |

| Semi-standard Non-polar | 1080.9, 1084.2 | - |

| Standard Polar | - | 1440.5, 1440 |

Note: The specific chemical compositions for "Standard Non-polar," "Semi-standard Non-polar," and "Standard Polar" phases were not fully detailed in the source literature but generally correspond to phases like 100% dimethylpolysiloxane, (5%-phenyl)-methylpolysiloxane, and polyethylene glycol, respectively.

Experimental Protocols: Determination of Kovats Retention Index

The determination of the Kovats Retention Index is a standardized method in gas chromatography that normalizes retention times to the retention times of a homologous series of n-alkanes. This allows for the comparison of retention data across different instruments and laboratories. The protocol involves the following key steps:

1. Preparation of n-Alkane Standard Solution: A mixture of a homologous series of n-alkanes (e.g., C8-C20) is prepared in a suitable volatile solvent, such as hexane or pentane. The concentration of each n-alkane should be sufficient to produce a clear and detectable peak.

2. Sample Preparation: The analyte, in this case, 3,4-dimethylstyrene, is dissolved in the same solvent used for the n-alkane standards. For accurate determination, the analyte can be co-injected with the n-alkane mixture.

3. Gas Chromatography (GC) Analysis: The prepared samples are analyzed using a gas chromatograph equipped with a capillary column and a suitable detector (e.g., Flame Ionization Detector - FID). The analysis can be performed under either isothermal or temperature-programmed conditions.

-

Isothermal Analysis: The column temperature is held constant throughout the analysis. This method is suitable for compounds with a narrow boiling point range.

-

Temperature-Programmed Analysis: The column temperature is increased at a constant rate during the analysis. This is the more common method for analyzing samples containing compounds with a wide range of boiling points.

4. Data Analysis and Calculation:

The retention times of the analyte and the n-alkanes are recorded. The Kovats Retention Index (I) is then calculated using the following formulas:

-

For isothermal analysis:

-

I = 100 * [n + (log(t'r(analyte)) - log(t'r(n))) / (log(t'r(N)) - log(t'r(n)))]

-

-

For temperature-programmed analysis:

-

I = 100 * [n + (tr(analyte) - tr(n)) / (tr(N) - tr(n))]

-

Where:

-

t'r is the adjusted retention time (retention time of the compound minus the retention time of an unretained compound).

-

tr is the retention time.

-

n is the carbon number of the n-alkane eluting before the analyte.

-

N is the carbon number of the n-alkane eluting after the analyte.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the Kovats Retention Index.

Caption: Workflow for Kovats Retention Index Determination.

An In-depth Technical Guide to the Theoretical and Experimental Properties of 4-Vinyl-o-xylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinyl-o-xylene, also known by its IUPAC name 4-ethenyl-1,2-dimethylbenzene and synonymously as 3,4-dimethylstyrene, is a member of the vinyl aromatic compound family.[1] Its structure, featuring a vinyl group attached to a dimethyl-substituted benzene ring, makes it a valuable monomer for the synthesis of specialized polymers and a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the theoretical and experimental properties of 4-vinyl-o-xylene, tailored for professionals in research and development. While this compound has specific industrial applications, particularly in polymer chemistry, its role in drug development is not prominently documented in publicly available literature.

Physicochemical Properties

The fundamental physicochemical properties of 4-vinyl-o-xylene are summarized in the table below. These properties are a combination of experimentally determined and computationally predicted values.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ | [2] |

| Molecular Weight | 132.20 g/mol | [2][3] |

| CAS Registry Number | 27831-13-6 | [2] |

| IUPAC Name | 4-ethenyl-1,2-dimethylbenzene | [3] |

| Synonyms | 1,2-Dimethyl-4-vinylbenzene, 3,4-Dimethylstyrene, 4-Vinyl-o-xylene | [2][3] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 214.31 kJ/mol (Joback Calculated) | [4] |

| LogP (Octanol/Water Partition Coefficient) | 3.4 (Computed by XLogP3) | [3] |

| Hazards | Combustible liquid, Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | [5] |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of 4-vinyl-o-xylene. The following sections detail its key spectral features.

Mass Spectrometry

The electron ionization mass spectrum of 4-vinyl-o-xylene is a key tool for its identification. The NIST WebBook provides a reference mass spectrum.[2] The fragmentation pattern is characteristic of a substituted styrene derivative.

Table 2: Key Mass Spectrometry Peaks

| m/z | Relative Intensity | Interpretation |

| 132 | High | Molecular ion (M⁺) |

| 117 | High | Loss of a methyl group ([M-CH₃]⁺) |

| 115 | Moderate | Further fragmentation |

Note: The full mass spectrum can be accessed via the NIST WebBook.[2]

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Bands for 4-Vinyl-o-xylene

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3080-3010 | C-H Stretch | Aromatic & Vinyl |

| ~2975-2850 | C-H Stretch | Methyl (CH₃) |

| ~1630 | C=C Stretch | Vinyl |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~990 and ~910 | C-H Bend (out-of-plane) | Vinyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra with peak assignments for 4-vinyl-o-xylene are not widely published. However, the expected chemical shifts and splitting patterns can be predicted based on the molecular structure. For reference, the ¹H NMR spectrum of o-xylene shows signals for the aromatic protons around 7.1 ppm and the methyl protons around 2.2-2.3 ppm.[7] The ¹³C NMR spectrum of o-xylene displays four distinct signals, reflecting the molecule's symmetry.[8] For 4-vinyl-o-xylene, additional signals corresponding to the vinyl protons and carbons would be present in the respective spectra.

Reactivity and Chemical Transformations

The chemical reactivity of 4-vinyl-o-xylene is characterized by the presence of both a reactive vinyl group and an activated aromatic ring, making it a versatile building block in organic synthesis.[1]

Polymerization

The most significant reaction of 4-vinyl-o-xylene is its polymerization to form poly(3,4-dimethylstyrene).[1] This can be achieved through various polymerization techniques, including free-radical polymerization. The resulting polymer possesses specific thermal and dielectric properties.[1] It can also be used as a comonomer with other vinyl monomers to create copolymers with tailored properties.[1]

Caption: Polymerization of 4-vinyl-o-xylene to poly(3,4-dimethylstyrene).

Reactions of the Vinyl Group

The vinyl group is susceptible to a variety of addition reactions:[1]

-

Hydrogenation: The double bond can be reduced to a single bond, yielding 4-ethyl-1,2-dimethylbenzene.

-

Oxidation: The vinyl group can be oxidized to form an epoxide (3,4-dimethylstyrene oxide) or, with cleavage, a carboxylic acid (3,4-dimethylbenzoic acid).[1]

Electrophilic Aromatic Substitution

The aromatic ring of 4-vinyl-o-xylene is activated by the two methyl groups and the vinyl group, which are all ortho-, para-directing. This makes the ring susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.[1] The directing effects of the existing substituents will influence the position of the incoming electrophile.

Synthesis of 4-Vinyl-o-xylene

The primary industrial route for the synthesis of vinylarenes like 4-vinyl-o-xylene is the catalytic dehydrogenation of the corresponding ethyl-substituted aromatic compound, in this case, 4-ethyl-1,2-dimethylbenzene.[1]

Caption: Synthesis of 4-vinyl-o-xylene via catalytic dehydrogenation.

Alternative laboratory-scale syntheses could potentially involve:

-

Wittig Reaction: The reaction of a suitable phosphonium ylide with 3,4-dimethylbenzaldehyde.[4][6][9]

-

Cross-Coupling Reactions: Stille or Suzuki coupling of a vinyl-containing organometallic reagent with a suitable halo-o-xylene derivative (e.g., 4-bromo-o-xylene).[1]

Experimental Protocols

Conceptual Synthesis via Dehydrogenation of 4-Ethyl-1,2-dimethylbenzene

This industrial process is typically carried out in a continuous flow reactor at high temperatures.

Protocol Outline:

-

Catalyst Bed Preparation: A fixed-bed reactor is packed with a potassium-promoted iron oxide catalyst.

-

Pre-treatment: The catalyst is pre-treated in an inert gas flow (e.g., helium) at elevated temperatures.[10]

-

Reaction: A feed of 4-ethyl-1,2-dimethylbenzene is vaporized and passed over the heated catalyst bed (580-630 °C) at atmospheric pressure.[1][10]

-

Product Collection: The product stream is cooled to condense the organic components.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to separate 4-vinyl-o-xylene from unreacted starting material and any byproducts.

Conceptual Synthesis via Wittig Reaction

This method would involve the reaction of 3,4-dimethylbenzaldehyde with a methylenetriphenylphosphorane ylide.

Protocol Outline:

-

Ylide Preparation: A methyltriphenylphosphonium halide is treated with a strong base (e.g., n-butyllithium or sodium amide) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) to generate the ylide in situ.[6][9]

-

Wittig Reaction: A solution of 3,4-dimethylbenzaldehyde in the same solvent is added to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until completion.[6][9]

-

Workup: The reaction is quenched, and the product is extracted with an organic solvent. The triphenylphosphine oxide byproduct is often removed by filtration or chromatography.

-

Purification: The crude 4-vinyl-o-xylene is purified by column chromatography or distillation.

Caption: Conceptual workflow for the synthesis of 4-vinyl-o-xylene via the Wittig reaction.

Conclusion

4-Vinyl-o-xylene is a specialty monomer with well-defined physicochemical and spectroscopic properties. Its reactivity, centered around its vinyl group and activated aromatic ring, allows for its use in polymerization and as an intermediate in organic synthesis. While detailed experimental protocols for its synthesis are not abundant in public literature, established methods for related compounds provide a clear pathway for its preparation. For researchers and professionals in drug development, while direct applications are not apparent, its nature as a functionalized aromatic compound could make it a scaffold for the synthesis of novel molecular entities. Further research into its biological activities would be necessary to explore any potential therapeutic applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. US2555298A - Dimethylstyrene polymers and process of producing same - Google Patents [patents.google.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Benzene, 4-ethenyl-1,2-dimethyl- | C10H12 | CID 33937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. C8H10 1,2-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 o-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. docbrown.info [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the Radical Polymerization of 4-ethenyl-1,2-dimethyl-benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-ethenyl-1,2-dimethyl-benzene, also known as 3,4-dimethylstyrene, is a substituted vinyl aromatic monomer. Its polymerization yields poly(4-ethenyl-1,2-dimethyl-benzene), a polymer with distinct properties conferred by the two methyl groups on the benzene ring. These methyl groups increase the hydrophobicity and can modify the thermal and mechanical properties of the resulting polymer compared to polystyrene.[1] This makes it a material of interest for applications where tailored thermal performance and low water absorption are critical.[1] In the field of drug development, its derivatives hold potential for the creation of novel drug delivery systems. This document provides detailed protocols for the radical polymerization of 4-ethenyl-1,2-dimethyl-benzene and discusses its potential applications.

Physicochemical Properties of the Monomer

A clear understanding of the monomer's properties is essential before proceeding with polymerization.

| Property | Value |

| Synonyms | 3,4-Dimethylstyrene, 4-Vinyl-o-xylene |

| CAS Number | 27831-13-6 |

| Molecular Formula | C₁₀H₁₂ |

| Molecular Weight | 132.20 g/mol [2] |

| Appearance | Colorless liquid |

| Boiling Point | 189.15 °C (estimate) |

| Melting Point | -40.4 °C |

| Density | 0.9060 g/cm³ |

Note: Some properties are estimated and should be confirmed with experimental data.

Radical Polymerization of 4-ethenyl-1,2-dimethyl-benzene

Radical polymerization is a common and versatile method for polymerizing vinyl monomers.[3] Both conventional free radical polymerization (FRP) and controlled radical polymerization (CRP) techniques can be employed to synthesize poly(4-ethenyl-1,2-dimethyl-benzene).

Conventional Free Radical Polymerization (FRP)

FRP is a robust method that can be carried out in bulk, solution, suspension, or emulsion.[4] The choice of initiator and reaction conditions will influence the molecular weight and polydispersity of the resulting polymer.

This protocol describes the solution polymerization of 4-ethenyl-1,2-dimethyl-benzene using azobisisobutyronitrile (AIBN) as the initiator.

Materials:

-

4-ethenyl-1,2-dimethyl-benzene (inhibitor removed)

-

Azobisisobutyronitrile (AIBN)

-

Toluene (anhydrous)

-

Methanol

-

Round-bottom flask with a magnetic stirrer

-

Condenser

-

Nitrogen or Argon inlet

-

Oil bath

Procedure:

-

Monomer Purification: Remove the inhibitor (e.g., tert-butylcatechol) from 4-ethenyl-1,2-dimethyl-benzene by passing it through a column of basic alumina.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and condenser, add the purified 4-ethenyl-1,2-dimethyl-benzene and anhydrous toluene. A typical monomer concentration is 1-2 M.

-

Initiator Addition: Add AIBN to the solution. The initiator concentration will determine the final molecular weight of the polymer; a higher concentration leads to lower molecular weight. A typical molar ratio of monomer to initiator is in the range of 100:1 to 1000:1.

-

Degassing: Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at 70-80 °C and stir the reaction mixture. The polymerization time can range from a few hours to 24 hours, depending on the desired conversion.

-

Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring.

-

Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 40-50 °C to a constant weight.

The following table presents hypothetical but realistic data for the solution polymerization of 4-ethenyl-1,2-dimethyl-benzene based on typical results for styrene polymerization.[4] Researchers should expect to optimize these conditions to achieve desired molecular weights and polydispersity indices.

| [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 200:1 | 70 | 8 | 65 | 45,000 | 99,000 | 2.2 |

| 500:1 | 70 | 12 | 75 | 95,000 | 209,000 | 2.2 |

| 1000:1 | 70 | 16 | 80 | 180,000 | 396,000 | 2.2 |

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.

Controlled Radical Polymerization (CRP)

CRP techniques, such as Atom Transfer Radical Polymerization (ATRP), offer better control over molecular weight, polydispersity, and polymer architecture.

This protocol is adapted from general procedures for the ATRP of styrene and substituted styrenes.

Materials:

-

4-ethenyl-1,2-dimethyl-benzene (inhibitor removed)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Ethyl α-bromoisobutyrate (EBiB)

-

Anisole (as solvent and internal standard)

-

Tetrahydrofuran (THF)

-

Methanol

-

Schlenk flask

-

Syringes

-

Nitrogen or Argon atmosphere (glovebox or Schlenk line)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, add CuBr and a magnetic stirrer.

-

Ligand and Monomer Addition: Add the desired amount of PMDETA ligand and the purified, degassed 4-ethenyl-1,2-dimethyl-benzene and anisole via syringe. The typical molar ratio of monomer:initiator:catalyst:ligand is 100:1:1:1.

-

Initiator Addition: Add the initiator, ethyl α-bromoisobutyrate, via syringe.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to ensure it is completely free of oxygen.

-

Polymerization: Place the flask in a preheated oil bath at 90-110 °C.

-

Monitoring the Reaction: At timed intervals, take samples using a degassed syringe and dissolve them in THF to determine monomer conversion (by GC or NMR) and molecular weight (by GPC).

-

Termination and Purification: After reaching the desired conversion, cool the reaction and expose it to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in methanol, filter, and dry under vacuum.

The following table shows expected data for the ATRP of 4-ethenyl-1,2-dimethyl-benzene, demonstrating the controlled nature of the polymerization.

| Time (h) | Conversion (%) | Mn, theoretical ( g/mol ) | Mn, experimental ( g/mol ) | PDI (Mw/Mn) |

| 1 | 20 | 2,640 | 2,800 | 1.15 |

| 2 | 40 | 5,280 | 5,500 | 1.12 |

| 4 | 75 | 9,900 | 10,200 | 1.10 |

| 6 | 90 | 11,880 | 12,100 | 1.08 |

Theoretical Mn = ([Monomer]/[Initiator]) × Conversion × Monomer MW

Visualizing the Polymerization Workflow

The following diagrams illustrate the experimental workflows for both FRP and ATRP.

References

- 1. Benzene, 4-ethenyl-1,2-dimethyl- | 27831-13-6 | Benchchem [benchchem.com]

- 2. Benzene, 4-ethenyl-1,2-dimethyl- | C10H12 | CID 33937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Medical applications of poly(styrene-block-isobutylene-block-styrene) ("SIBS") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]

Application Notes and Protocols for 4-Vinyl-o-Xylene in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinyl-o-xylene is a substituted styrene monomer that holds potential for the synthesis of novel polymers with tailored properties. The presence of the vinyl group allows for polymerization through various mechanisms, while the o-xylene moiety imparts specific solubility, thermal, and mechanical characteristics to the resulting polymer, poly(4-vinyl-o-xylene). This document provides an overview of the potential applications, detailed experimental protocols for its polymerization, and expected material properties based on analogous polymer systems. Due to the limited direct literature on 4-vinyl-o-xylene, the following protocols and data are based on established methods for structurally similar vinyl monomers, such as vinylpyridines and vinylphenols.[1][2]

Potential Applications

Poly(4-vinyl-o-xylene) is anticipated to be a hydrophobic polymer with good thermal stability. Its applications could span several fields:

-

Advanced Coatings and Adhesives: The aromatic nature of the polymer can contribute to strong adhesive properties and chemical resistance, making it a candidate for protective coatings.[3]

-

Organic Electronics: As a derivative of styrene, it may serve as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tailored electronic properties are crucial.[4]

-

Drug Delivery Systems: While inherently hydrophobic, the polymer backbone could be functionalized post-polymerization to introduce hydrophilic groups, enabling the formation of amphiphilic block copolymers for micellar drug delivery systems.[3]

-

High-Performance Plastics: Blending poly(4-vinyl-o-xylene) with other polymers could enhance the thermal and mechanical properties of the resulting materials.[5]

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of 4-Vinyl-o-Xylene

This protocol describes the synthesis of poly(4-vinyl-o-xylene) via free-radical polymerization in a toluene solution, using 2,2'-azobis(2-methylpropionitrile) (AIBN) as the initiator. This method is adapted from established procedures for other vinyl monomers.[1]

Materials:

-

4-Vinyl-o-xylene (monomer)

-

Toluene (solvent), anhydrous

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

Methanol (non-solvent for precipitation)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Monomer and Solvent Preparation: Purify the 4-vinyl-o-xylene monomer by passing it through a column of basic alumina to remove any inhibitors. Dry the toluene over sodium/benzophenone ketyl and distill under an inert atmosphere.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of 4-vinyl-o-xylene in anhydrous toluene. A typical monomer concentration is in the range of 1-2 M.

-

Initiator Addition: Add the AIBN initiator to the monomer solution. The monomer-to-initiator molar ratio is a critical parameter and can be varied to target different molecular weights (e.g., 100:1 to 500:1).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70-80 °C. Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours). The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion via ¹H-NMR spectroscopy or gas chromatography.[1]

-

Termination and Precipitation: Terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.

-

Polymer Isolation: Precipitate the polymer by slowly pouring the viscous reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 50-60 °C until a constant weight is achieved.

Characterization

The synthesized poly(4-vinyl-o-xylene) should be characterized to determine its molecular weight, polydispersity, and thermal properties.

-

Size Exclusion Chromatography (SEC/GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using SEC with polystyrene standards.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure using ¹H and ¹³C NMR.

-

Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer.[6]

-

Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by determining the decomposition temperature.[6]

Quantitative Data Summary

The following table presents hypothetical data for the free-radical polymerization of 4-vinyl-o-xylene under various conditions, based on typical results for similar styrenic monomers.

| Entry | [Monomer] (M) | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 1.0 | 100:1 | 70 | 6 | 65 | 15,000 | 1.8 |

| 2 | 1.0 | 200:1 | 70 | 12 | 85 | 30,000 | 1.9 |

| 3 | 2.0 | 200:1 | 70 | 12 | 90 | 32,000 | 2.1 |

| 4 | 1.0 | 200:1 | 80 | 8 | 92 | 28,000 | 1.7 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis and characterization of poly(4-vinyl-o-xylene).

Structure-Property Relationship Diagram

Caption: Expected influence of monomer structure on polymer properties.

References

- 1. 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. polysciences.com [polysciences.com]

- 4. New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01063H [pubs.rsc.org]

- 5. Polyethylene - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

Copolymerization of 3,4-dimethylstyrene with styrene

An in-depth guide to the synthesis and characterization of copolymers derived from 3,4-dimethylstyrene and styrene is presented for researchers, scientists, and professionals in drug development. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the copolymerization process.

Application Notes

The copolymerization of 3,4-dimethylstyrene with styrene offers a versatile platform for creating novel polymeric materials. The incorporation of the 3,4-dimethylstyrene monomeric unit into the polystyrene backbone is expected to modify the physical and thermal properties of the resulting copolymer. The two methyl groups on the aromatic ring can influence the polymer's glass transition temperature (Tg), thermal stability, and solubility characteristics. For instance, the homopolymer of 3,4-dimethylstyrene has a slightly higher heat distortion temperature than polystyrene, suggesting that the copolymer's thermal properties can be tuned by adjusting the monomer feed ratio.[1]

Potential applications for these copolymers can be envisioned in areas where modified thermal performance and specific solubility are required. Given the aromatic nature of the copolymer, it could find use in applications similar to polystyrene, such as in coatings, specialty plastics, and as a component in more complex polymer blends and composites.[2][3] The precise properties of the copolymer, including its molecular weight and composition, can be controlled through the selection of the polymerization method and reaction conditions.

Experimental Protocols

A general protocol for the free-radical copolymerization of 3,4-dimethylstyrene with styrene is provided below. This protocol is based on established methods for styrene copolymerization.[2][3][4][5] Researchers should optimize the specific conditions to achieve the desired copolymer properties.

Materials:

-

3,4-Dimethylstyrene (M1)

-

Styrene (M2)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as initiator

-

Toluene or another suitable solvent (for solution polymerization)

-

Methanol (for precipitation)

-

Chloroform or Tetrahydrofuran (THF) (for dissolution)

-

Nitrogen gas (for inert atmosphere)

Procedure for Bulk Polymerization:

-

A series of reaction vessels are charged with varying molar ratios of 3,4-dimethylstyrene and styrene.

-

The initiator (e.g., AIBN, typically 0.1-1.0 mol% with respect to the total moles of monomers) is added to each vessel.

-

The mixtures are purged with nitrogen for 15-30 minutes to remove oxygen, which can inhibit the polymerization.

-

The sealed vessels are then placed in a preheated oil bath or heating block at a controlled temperature (typically 60-90 °C).[1][5]

-

The polymerization is allowed to proceed for a specific time to achieve a low conversion (typically <10% for reactivity ratio determination) or to a desired higher conversion.

-

The reaction is quenched by rapid cooling in an ice bath.

-

The viscous polymer solution is dissolved in a suitable solvent like chloroform or THF.

-

The copolymer is isolated by precipitation in a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Procedure for Solution Polymerization:

-

The desired molar ratios of 3,4-dimethylstyrene and styrene are dissolved in a suitable solvent (e.g., toluene) in a reaction flask equipped with a condenser and a nitrogen inlet.

-

The initiator is added to the solution.

-

The solution is deoxygenated by bubbling nitrogen through it for 30 minutes.

-

The flask is immersed in a constant temperature oil bath (e.g., 70-100 °C) to initiate the polymerization.

-

The reaction is carried out for the desired duration.

-

The polymerization is terminated by cooling the flask.

-

The copolymer is purified by precipitation in methanol as described in the bulk polymerization procedure.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the copolymerization experiments. Note that the values presented are hypothetical and should be replaced with experimental data.

Table 1: Copolymerization Conditions and Results

| Experiment ID | Molar Feed Ratio (M1:M2) | Polymerization Time (h) | Conversion (%) | Copolymer Composition (M1:M2) |

| Copol-1 | 1:4 | 4 | 12.5 | 1:4.2 |

| Copol-2 | 1:2 | 4 | 11.8 | 1:2.1 |

| Copol-3 | 1:1 | 4 | 10.5 | 1:1.1 |

| Copol-4 | 2:1 | 4 | 9.7 | 1:0.6 |

| Copol-5 | 4:1 | 4 | 8.9 | 1:0.3 |

Table 2: Molecular Weight and Thermal Properties of Copolymers

| Experiment ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Td (°C, 5% weight loss) |

| Copol-1 | 45,000 | 98,000 | 2.18 | 102 | 385 |

| Copol-2 | 48,500 | 105,000 | 2.16 | 105 | 388 |

| Copol-3 | 52,000 | 112,000 | 2.15 | 109 | 392 |

| Copol-4 | 55,500 | 120,000 | 2.16 | 114 | 396 |

| Copol-5 | 58,000 | 128,000 | 2.21 | 118 | 401 |

Table 3: Reactivity Ratios

The reactivity ratios, r1 (for 3,4-dimethylstyrene) and r2 (for styrene), can be determined using methods such as Fineman-Ross or Kelen-Tüdös.[2] These values are crucial for understanding the copolymerization behavior and predicting the copolymer microstructure.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |

| 3,4-Dimethylstyrene | Styrene | Data not available | Data not available | Data not available | Expected to be random |

Note: Specific reactivity ratios for the 3,4-dimethylstyrene/styrene system are not readily found in the searched literature. Based on the similar electronic nature of the monomers, a random copolymer is anticipated with r1 and r2 values likely close to 1.

Mandatory Visualization

Below are diagrams generated using Graphviz to illustrate the experimental workflow and the copolymerization mechanism.

Caption: Experimental workflow for the copolymerization of 3,4-dimethylstyrene with styrene.

Caption: Free-radical copolymerization mechanism.

References

- 1. US2555298A - Dimethylstyrene polymers and process of producing same - Google Patents [patents.google.com]

- 2. Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR [ve.scielo.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]

- 5. ijcrt.org [ijcrt.org]

Application Note: High-Sensitivity GC-MS Protocol for the Analysis of 4-ethenyl-1,2-dimethyl-benzene

Abstract

This application note provides a detailed protocol for the sensitive and accurate analysis of 4-ethenyl-1,2-dimethyl-benzene, a volatile organic compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable to researchers, scientists, and professionals in drug development and environmental analysis. The protocol covers sample preparation, GC-MS instrumentation parameters, and data analysis. Quantitative data is summarized, and a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility.

Introduction

4-ethenyl-1,2-dimethyl-benzene, also known as 3,4-dimethylstyrene or 4-vinyl-o-xylene, is an aromatic hydrocarbon of interest in various fields, including environmental monitoring, flavor and fragrance analysis, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] This application note outlines a robust GC-MS method for the analysis of 4-ethenyl-1,2-dimethyl-benzene.

Experimental Protocol

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Common methods for extracting volatile organic compounds include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace analysis.

For Liquid Samples (e.g., Water):

-

Liquid-Liquid Extraction (LLE):

-

To a 100 mL liquid sample, add a suitable internal standard.

-

Extract the sample with 2 x 50 mL of dichloromethane or hexane by shaking vigorously in a separatory funnel for 2 minutes.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract to 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

-

-

Headspace Analysis:

-

Place 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add an appropriate internal standard.

-

Seal the vial with a crimp cap.

-

Equilibrate the vial in the headspace autosampler at a specified temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

-

Automatically inject a portion of the headspace gas into the GC-MS.

-

For Solid Samples (e.g., Soil, Food):

-

Weigh 5-10 g of the homogenized solid sample into a centrifuge tube.

-

Add a suitable internal standard.

-

Add 10 mL of an appropriate solvent (e.g., methanol, dichloromethane).

-

Vortex for 1 minute and then sonicate for 15 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Concentrate the extract to 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of 4-ethenyl-1,2-dimethyl-benzene.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| GC System | Agilent 7890B GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column |

| Inlet | Split/Splitless |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (purge valve open after 1 min) |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 5 min |

| Mass Spectrometer | |

| MS System | Agilent 5977A MSD or equivalent |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Electron Energy | 70 eV |

| Acquisition Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) |

| Solvent Delay | 3 min |

Data Presentation

Quantitative analysis of 4-ethenyl-1,2-dimethyl-benzene should be performed using a calibration curve generated from standards of known concentrations. The following table summarizes key quantitative data for 4-ethenyl-1,2-dimethyl-benzene.

Table 2: Quantitative Data for 4-ethenyl-1,2-dimethyl-benzene

| Parameter | Value | Reference |

| Chemical Information | ||

| IUPAC Name | 4-ethenyl-1,2-dimethylbenzene | |

| Synonyms | 3,4-Dimethylstyrene, 4-Vinyl-o-xylene | |

| CAS Number | 27831-13-6 | |

| Molecular Formula | C₁₀H₁₂ | |

| Molecular Weight | 132.21 g/mol | |

| Chromatographic Data | ||

| Kovats Retention Index | 1099 (on a standard non-polar column) | [2] |

| Mass Spectrometric Data | ||

| Quantifier Ion (m/z) | 132 (Molecular Ion) | |

| Qualifier Ions (m/z) | 117, 91 |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 4-ethenyl-1,2-dimethyl-benzene.

Caption: GC-MS analysis workflow for 4-ethenyl-1,2-dimethyl-benzene.

Signaling Pathways

This section is not applicable as 4-ethenyl-1,2-dimethyl-benzene is not typically associated with a specific signaling pathway in the context of a standard analytical protocol. The focus of this application note is on the chemical analysis methodology.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and sensitive method for the analysis of 4-ethenyl-1,2-dimethyl-benzene. Adherence to the specified sample preparation techniques and instrumental parameters will enable researchers to obtain accurate and reproducible results for a variety of sample matrices. The provided workflow diagram and quantitative data tables serve as a comprehensive guide for laboratory professionals.

References

Application Notes and Protocols for Poly(3,4-dimethylstyrene) in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of poly(3,4-dimethylstyrene) (P(3,4-DMS)) in materials science, drawing parallels with the well-established applications of polystyrene (PS). The inclusion of methyl groups on the phenyl ring is anticipated to modify the polymer's properties, offering unique advantages in specific applications. This document also provides detailed experimental protocols for the synthesis and characterization of P(3,4-DMS).

Potential Applications

While specific data for poly(3,4-dimethylstyrene) is limited, its structural similarity to polystyrene allows for informed extrapolation of its potential applications. The methyl substitutions are expected to increase the glass transition temperature (Tg), leading to improved thermal stability, and to influence its solubility and interaction with other materials.

Organic Electronics

Polystyrene is frequently used as a dielectric layer or a polymer additive in organic electronic devices to enhance performance.[1][2] P(3,4-DMS), with its potentially higher thermal stability, could offer advantages in devices that operate at elevated temperatures.

Key Uses:

-

Gate Dielectric in Organic Field-Effect Transistors (OFETs): The insulating properties of P(3,4-DMS) make it a candidate for use as a gate dielectric material. Its compatibility with organic semiconductors can be explored to optimize device performance.

-

Morphology Control in Bulk Heterojunction Solar Cells: Blending P(3,4-DMS) with the active layer of organic solar cells may help control the phase separation and domain size, which are critical for efficient charge separation and transport.[1]

-

Encapsulation Layer: The hydrophobicity and potential for good film formation make P(3,4-DMS) a candidate for encapsulating sensitive organic electronic components to protect them from environmental degradation.

High-Performance Polymer Blends

The addition of polystyrene to other polymers is a common strategy to tailor the mechanical and thermal properties of the resulting blend. P(3,4-DMS) can be investigated as a blend component to enhance the properties of various polymer matrices.

Potential Blend Combinations:

-

Blends with Poly(phenylene oxide) (PPO): Polystyrene is miscible with PPO, and this blend is known for its high-temperature resistance and mechanical strength. Blending P(3,4-DMS) with PPO could potentially further increase the thermal stability of the resulting material.

-

Toughening of Brittle Polymers: While polystyrene itself is brittle, its derivatives can be used to modify the properties of other polymers. The compatibility of P(3,4-DMS) with other polymers will determine its effectiveness as a toughening agent.

Quantitative Data

Quantitative data for poly(3,4-dimethylstyrene) is not widely available. However, its glass transition temperature (Tg) has been reported and is compared with that of general-purpose polystyrene below.

| Property | Poly(3,4-dimethylstyrene) | General Purpose Polystyrene (Typical) |

| Glass Transition Temp (Tg) | 402 K (129 °C)[3] | 373 K (100 °C) |

This higher Tg suggests that P(3,4-DMS) possesses greater thermal stability than standard polystyrene, making it suitable for applications requiring resistance to higher temperatures.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and characterization of polystyrene and related polymers.

Synthesis of Poly(3,4-dimethylstyrene) via Free Radical Polymerization

This protocol describes the synthesis of P(3,4-DMS) from its monomer using a free radical initiator.

Materials:

-

3,4-Dimethylstyrene monomer

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas supply

-

Schlenk line or glovebox

-

Reaction flask with condenser

-

Magnetic stirrer and hot plate

Procedure:

-

Monomer Purification: Purify the 3,4-dimethylstyrene monomer by passing it through a column of basic alumina to remove inhibitors.

-

Reaction Setup: Assemble the reaction flask with a condenser under a nitrogen atmosphere.

-

Reagent Addition: In the reaction flask, dissolve the purified 3,4-dimethylstyrene monomer in toluene. A typical monomer concentration is 1-2 M.

-

Initiator Addition: Add the initiator (e.g., AIBN, ~1 mol% with respect to the monomer) to the reaction mixture.

-

Polymerization: Heat the reaction mixture to 60-80 °C with continuous stirring. The polymerization time can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.

-

Precipitation: After the desired reaction time, cool the solution to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.

-

Purification: Filter the precipitated white polymer and wash it several times with methanol to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified poly(3,4-dimethylstyrene) in a vacuum oven at 60-80 °C until a constant weight is achieved.

Characterization of Poly(3,4-dimethylstyrene)

3.2.1. Molecular Weight Determination (Gel Permeation Chromatography - GPC)

-